molecular formula C13H27N B15312347 3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine

3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine

Cat. No.: B15312347
M. Wt: 197.36 g/mol
InChI Key: OZQRAVQWXXHRJB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H27N/c1-12(2)7-5-6-11(8-12)9-13(3,4)10-14/h11H,5-10,14H2,1-4H3

InChI Key

OZQRAVQWXXHRJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)CC(C)(C)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine typically involves multiple steps. One common method starts with the preparation of 3,3-dimethylcyclohexanol, which is then converted into the corresponding amine through a series of reactions including oxidation, reduction, and substitution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic hydrogenation and continuous flow reactors to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces various amine derivatives .

Scientific Research Applications

3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine
  • CAS Registry Number : 2228819-07-4
  • Molecular Formula : C₁₃H₂₇N
  • Molar Mass : 197.37 g/mol
  • Structural Features :
    • A cyclohexane ring substituted with two methyl groups at the 3-position.
    • A branched propan-1-amine chain with two methyl groups at the 2-position.

Spectral data (e.g., NMR, MS) are critical for confirming purity and structure, as seen in analogous compounds .

Physicochemical Properties :

Comparison with Structurally Similar Compounds

N,N-Dimethylcyclohexylamine

  • Molecular Formula : C₈H₁₇N
  • Molar Mass : 127.23 g/mol
  • Key Differences :
    • Lacks the branched propan-1-amine chain and dimethylcyclohexyl substitution.
    • Contains a single cyclohexyl ring with N,N-dimethyl substitution.
  • Applications :
    • Widely used as a catalyst in polyurethane foam production and fuel additives .
    • Higher water solubility compared to the target compound due to simpler structure .

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine

  • CAS : 1266749-05-6
  • Molecular Formula: C₁₂H₁₉NO
  • Key Differences :
    • Substitutes the dimethylcyclohexyl group with a 4-methoxyphenyl ring.
    • Introduces an ether oxygen, enhancing polarity.
  • Applications: Potential use in pharmaceutical intermediates due to aromatic functionality .

2-(3,3-Dimethylcyclohexyl)ethan-1-amine Hydrochloride

  • CAS : 2097965-17-6
  • Molecular Formula : C₁₀H₂₂ClN (HCl salt)
  • Key Differences :
    • Shorter carbon chain (ethane vs. propane backbone).
    • Hydrochloride salt form improves solubility for biological applications .

2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (MXiPr)

  • CAS : 2666932-55-2
  • Molecular Formula: C₁₆H₂₃NO₂
  • Key Differences: Cyclohexanone core with a ketone group and aryl substitution. Contains an isopropylamino group instead of a primary amine.
  • Applications :
    • Classified as a psychoactive substance, highlighting divergent biological activity compared to the target compound .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications/Notes References
This compound C₁₃H₂₇N 197.37 Branched alkyl, cyclohexyl, primary amine Specialty polymers, potential catalysis
N,N-Dimethylcyclohexylamine C₈H₁₇N 127.23 Cyclohexyl, tertiary amine Polyurethane catalyst, fuel additive
3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine C₁₂H₁₉NO 193.29 Aromatic ether, primary amine Pharmaceutical intermediates
2-(3,3-Dimethylcyclohexyl)ethan-1-amine Hydrochloride C₁₀H₂₂ClN 195.74 Cyclohexyl, ethylamine hydrochloride Biological applications
MXiPr C₁₆H₂₃NO₂ 273.36 Cyclohexanone, aryl, isopropylamino Psychoactive substance

Research Findings and Industrial Relevance

  • Steric Effects : The dimethylcyclohexyl and branched alkyl groups in the target compound likely confer steric hindrance, reducing reactivity compared to simpler amines like N,N-dimethylcyclohexylamine .
  • Thermal Stability : Cyclohexyl-substituted amines generally exhibit higher thermal stability than linear analogues, making them suitable for high-temperature industrial processes .
  • Biological Activity : The absence of aromatic rings in the target compound differentiates it from MXiPr and 3-(4-methoxyphenyl) derivatives, which interact more strongly with biological receptors .

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